

Potential drug-drug interactions with EOS-984 in vitro

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Compound of Interest

Compound Name: EOS-984

Cat. No.: B15571528

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Technical Support Center: EOS-984 In Vitro Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with **EOS-984**. The information is based on currently available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **EOS-984**?

A1: **EOS-984** is a first-in-class, potent, and selective small molecule inhibitor of the equilibrative nucleoside transporter 1 (ENT1).^{[1][2][3][4][5][6]} By inhibiting ENT1, **EOS-984** blocks the intracellular uptake of adenosine, a molecule that suppresses the function of T and B cells within the tumor microenvironment.^{[3][5]} This action is intended to restore immune cell proliferation and enhance anti-tumor activity.^{[5][7]}

Q2: Has the potential for in vitro drug-drug interactions (DDIs) with cytochrome P450 (CYP) enzymes been characterized for **EOS-984**?

A2: Based on publicly available information, comprehensive in vitro studies detailing the inhibitory or inductive potential of **EOS-984** on major cytochrome P450 (CYP) enzymes have not been published. Researchers should consider conducting these experiments as part of

their non-clinical safety assessment. Standard assays would evaluate the potential of **EOS-984** to inhibit or induce key CYP isoforms such as CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.

Q3: Is **EOS-984** a substrate or inhibitor of any drug transporters?

A3: In vitro data from Caco-2 cell permeability assays suggest that **EOS-984** may be a substrate of the P-glycoprotein (P-gp; ABCB1) efflux transporter. The apparent permeability (P_{app}) of **EOS-984** from the apical to basolateral side was low, but increased significantly in the presence of a P-gp inhibitor.^[1] This suggests that co-administration with P-gp inhibitors could potentially increase the systemic exposure of **EOS-984**. Further studies are recommended to confirm this interaction and to evaluate its potential as an inhibitor of P-gp and other clinically relevant transporters such as BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, and MATE2-K.

Q4: What is the metabolic stability of **EOS-984** in vitro?

A4: **EOS-984** demonstrates high stability against carboxylesterase 1 (CES1), with an infinite half-life reported.^[1] The compound shows greater than 289 minutes of stability in human and mouse plasma.^[1] In hepatocyte clearance assays, the intrinsic clearance (CL_{int}) after 30 minutes was 76% in human hepatocytes and 31% in mouse hepatocytes, suggesting moderate clearance.^[1]

Q5: Are there any known off-target activities for **EOS-984**?

A5: **EOS-984** has been evaluated for off-target effects on the hERG channel and in a Comprehensive in vitro Proarrhythmia Assay (CiPA). The IC₅₀ for hERG inhibition was determined to be 2.4 μM in patch-clamp assays, and the IC₅₀ in the CiPA panel was greater than 30 μM.^[1]

Troubleshooting Experimental Assays

Issue 1: High variability in Caco-2 permeability assay results.

- Potential Cause: Inconsistent monolayer integrity.
- Troubleshooting Steps:

- Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure it is within the acceptable range for your laboratory.
- Include a low-permeability marker (e.g., lucifer yellow) to assess monolayer integrity during the assay.
- Ensure consistent cell seeding density and culture time (typically 21 days) to achieve fully differentiated and polarized monolayers.

Issue 2: Discrepancies in IC₅₀ values for CYP inhibition assays.

- Potential Cause: Non-specific binding of **EOS-984** to the assay system components.
- Troubleshooting Steps:
 - Given its LogD of 2, **EOS-984** has moderate lipophilicity, which may contribute to non-specific binding.[\[1\]](#)
 - Consider using incubation conditions with lower protein concentrations if feasible, or analytically measure the unbound fraction of **EOS-984** in the assay to calculate a more accurate IC₅₀.
 - Ensure that the concentration of the organic solvent used to dissolve **EOS-984** is low and consistent across all wells to avoid solvent effects on enzyme activity.

Quantitative Data Summary

Table 1: In Vitro Pharmacokinetic and Safety Profile of **EOS-984**

Parameter	Species/System	Value	Reference
Transporter Interaction			
Papp (A-B) in Caco-2	-	0.03×10^{-6} cm/s	[1]
Papp (A-B) in Caco-2 with P-gp inhibitor	-	2.1×10^{-6} cm/s	[1]
Efflux Ratio (ER)	-	7.3	[1]
Metabolic Stability			
Plasma Stability ($t_{1/2}$)	Human / Mouse	>289 min	[1]
Hepatocyte Intrinsic Clearance (% at 30 min)	Human / Mouse	76% / 31%	[1]
Esterase CES1 Stability ($t_{1/2}$)	-	Infinite	[1]
Off-Target Activity			
hERG Inhibition (IC ₅₀)	Patch-clamp assay	2.4 μ M	[1]
CiPA Panel (IC ₅₀)	-	> 30 μ M	[1]
Physicochemical Properties			
LogD	-	2	[1]
pKa	-	8.7 / 4.1	[1]

Experimental Protocols

Protocol 1: General Method for Evaluating CYP450 Inhibition

This protocol provides a general framework for assessing the potential of **EOS-984** to inhibit major CYP450 enzymes in human liver microsomes.

- Materials: Human liver microsomes (pooled), NADPH regenerating system, specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4), **EOS-984**, positive control inhibitors, and LC-MS/MS for analysis.
- Procedure:
 - Prepare a range of concentrations of **EOS-984** and positive control inhibitors.
 - Pre-incubate **EOS-984** or the positive control with human liver microsomes and the NADPH regenerating system in a phosphate buffer.
 - Initiate the reaction by adding a specific CYP probe substrate at a concentration approximate to its K_m .
 - Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
 - Terminate the reaction by adding a stop solution (e.g., acetonitrile).
 - Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
- Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC_{50} value by fitting the data to a four-parameter logistic equation.

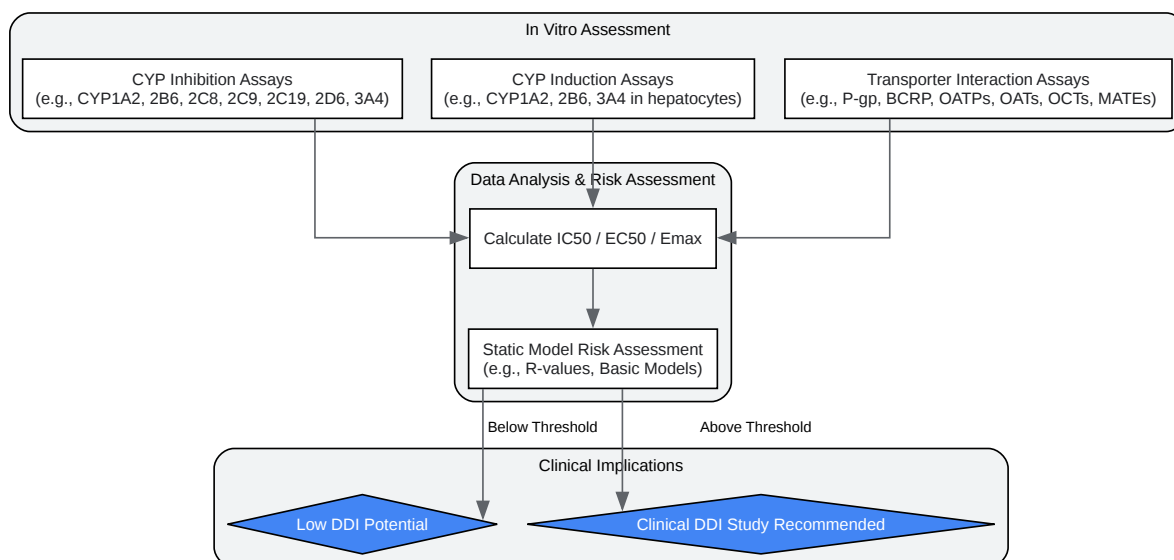
Protocol 2: General Method for Evaluating P-gp Substrate Potential in Caco-2 Cells

This protocol outlines a general method for confirming if **EOS-984** is a P-gp substrate.

- Materials: Caco-2 cells, permeable supports (e.g., Transwell®), Hanks' Balanced Salt Solution (HBSS), **EOS-984**, a known P-gp inhibitor (e.g., verapamil), a low-permeability marker (e.g., lucifer yellow), and LC-MS/MS.
- Procedure:
 - Seed Caco-2 cells on permeable supports and culture for 21-25 days to form a confluent monolayer.

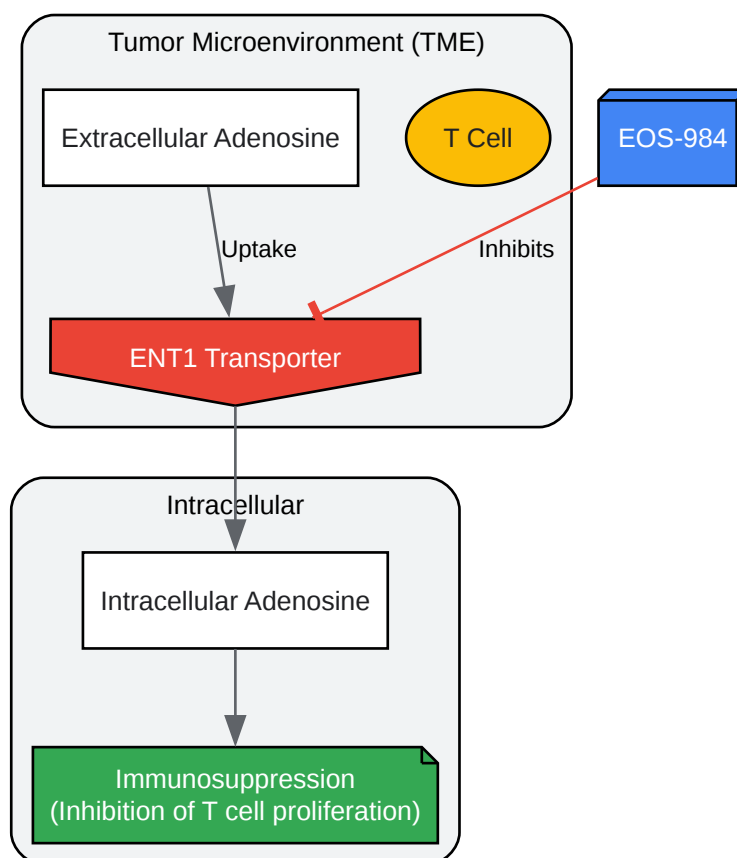
- Measure the TEER to confirm monolayer integrity.
- Wash the monolayers with HBSS.
- Add **EOS-984** to the apical (A) or basolateral (B) chamber to measure A-to-B and B-to-A permeability.
- Conduct the experiment in the presence and absence of a known P-gp inhibitor.
- At various time points, take samples from the receiver chamber.
- Analyze the concentration of **EOS-984** in the samples by LC-MS/MS.
- Data Analysis: Calculate the apparent permeability coefficient (P_{app}) for both directions. An efflux ratio ($P_{app}(B-A) / P_{app}(A-B)$) of >2 , which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.

Visualizations



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Caption: Workflow for assessing potential in vitro drug-drug interactions.



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Caption: Mechanism of action of **EOS-984** via ENT1 inhibition.

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